3-O-Methylellagic acid

Description

Properties

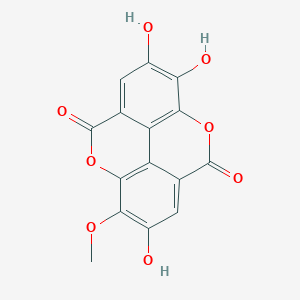

IUPAC Name |

6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O8/c1-21-11-7(17)3-5-9-8-4(15(20)23-13(9)11)2-6(16)10(18)12(8)22-14(5)19/h2-3,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAARLWTXUUQFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51768-38-8 | |

| Record name | 51768-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-O-Methylellagic Acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-methylellagic acid, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the primary natural sources of 3-O-methylellagic acid and its derivatives. It offers a detailed examination of the experimental protocols for its extraction and isolation from various plant matrices, supported by quantitative data on yield and purity. Furthermore, this guide elucidates the compound's interaction with key signaling pathways, namely the PI3K/Akt/mTOR and SIRT1/CDK9 pathways, providing a basis for understanding its mechanism of action and therapeutic potential.

Natural Sources of 3-O-Methylellagic Acid and Its Derivatives

3-O-methylellagic acid and its glycosidic and other substituted forms are distributed across a range of plant families. Notable sources include:

-

Annonaceae: Polyalthia longifolia (Mast tree)[1]

-

Combretaceae: Terminalia species, such as Terminalia brownii[2]

-

Euphorbiaceae: Euphorbia adenochlora

-

Irvingiaceae: Irvingia gabonensis (African mango)[3]

-

Lythraceae: Punica granatum (Pomegranate)[4]

-

Myrtaceae: Myrciaria cauliflora (Jaboticaba)[4], Lophostemon confertus, and Callistemon citrinus

-

Rosaceae: Sanguisorba officinalis (Great burnet)

-

Other reported sources: Anogeissus sp., Polygonum spp.[5], and Casearia sylvestris[6]

The presence and concentration of 3-O-methylellagic acid can vary depending on the plant part, geographical location, and harvesting time.

Isolation and Purification of 3-O-Methylellagic Acid: Experimental Protocols

The isolation of 3-O-methylellagic acid from plant material typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation of 3-O-methylellagic acid.

Detailed Experimental Protocols

Protocol 1: Isolation from Polyalthia longifolia Stem Bark [1]

-

Extraction: The air-dried and powdered stem bark is extracted with a hydroalcoholic solution (methanol:water, 1:1) at room temperature.

-

Fractionation: The resulting extract is suspended in water and partitioned with n-butanol.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. Elution is performed with a solvent gradient of increasing polarity.

-

HPLC Purification: The fractions containing the target compound are further purified by High-Performance Liquid Chromatography (HPLC) on a C18 column.

Protocol 2: Isolation of 2,3,8-tri-O-methylellagic acid from Irvingia gabonensis Stem Bark [3]

-

Defatting: The air-dried and pulverized plant material (325.60 g) is first defatted with petroleum spirit.

-

Extraction: The defatted material is successively extracted with chloroform and methanol.

-

Fractionation: The methanol extract, being the most active fraction, is selected for further purification.

-

Column Chromatography: The methanol extract is subjected to column chromatography on silica gel, with chloroform used as the eluent to yield pale yellow crystals.

-

Purification: Further purification is achieved using preparative thin-layer chromatography on silica gel.

Quantitative Data from Isolation Studies

The following table summarizes quantitative data from a representative isolation study.

| Plant Source | Plant Part | Extraction Solvent | Chromatographic Method | Purity | Reference |

| Polyalthia longifolia | Stem Bark | Methanol:Water (1:1) | Column Chromatography (Silica Gel), HPLC (C18) | 99.6% | [1] |

| Irvingia gabonensis | Stem Bark | Methanol | Column Chromatography (Silica Gel), Prep. TLC | Not Specified | [3] |

Biological Activity and Signaling Pathways

In silico and in vitro studies have suggested that 3-O-methylellagic acid and its derivatives exert their biological effects, particularly their anticancer properties, through the modulation of key signaling pathways.

Inhibition of SIRT1 and CDK9 Signaling

3,4,3′-Tri-O-methylellagic acid has been identified as a potential inhibitor of Sirtuin 1 (SIRT1) and Cyclin-Dependent Kinase 9 (CDK9), both of which are implicated in cancer cell proliferation and survival.[7] SIRT1, a histone deacetylase, can deacetylate and thereby inactivate tumor suppressor proteins like p53. CDK9 is involved in the regulation of transcription. The inhibition of these enzymes by 3,4,3′-tri-O-methylellagic acid suggests a mechanism for its anticancer activity.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. While direct binding studies of 3-O-methylellagic acid to components of this pathway are limited, the broader class of ellagic acid derivatives has been shown to modulate its activity. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.

Conclusion

3-O-methylellagic acid and its derivatives represent a promising class of natural products with significant therapeutic potential. The diverse plant sources provide ample opportunities for their isolation and further investigation. The detailed experimental protocols and an understanding of their modulation of key signaling pathways, such as PI3K/Akt/mTOR and SIRT1/CDK9, are crucial for advancing their development as novel therapeutic agents. Further research focusing on the direct molecular targets and in vivo efficacy is warranted to fully elucidate their pharmacological profile and clinical utility.

References

- 1. thaiscience.info [thaiscience.info]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 2239-88-5 | 3,3'-Di-O-methylellagic acid [phytopurify.com]

- 6. Isolation and characterization of ellagic acid derivatives isolated from Casearia sylvestris SW aqueous extract with anti-PLA(2) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3-O-Methylellagic Acid in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-methylellagic acid is a naturally occurring phenolic compound found in various plant species. It is a derivative of ellagic acid, a well-known phytochemical with a range of bioactive properties, including antioxidant, anti-inflammatory, and potential anticancer activities. The addition of a methyl group to the ellagic acid scaffold can significantly alter its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological efficacy. Understanding the biosynthetic pathway of 3-O-methylellagic acid is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of 3-O-methylellagic acid in plants, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for studying this pathway.

Core Biosynthetic Pathway

The biosynthesis of 3-O-methylellagic acid is a multi-step process that originates from primary metabolism and diverges into a specialized secondary metabolic pathway. The core pathway can be divided into three main stages:

-

Shikimate Pathway: The journey begins with the shikimate pathway, a central route in plants and microorganisms for the biosynthesis of aromatic amino acids. The key precursor for gallic acid, the building block of ellagitannins, is 3-dehydroshikimate.

-

Ellagitannin Biosynthesis and Degradation: Gallic acid is subsequently converted into complex hydrolyzable tannins known as ellagitannins. This involves the formation of galloylglucose esters, followed by oxidative coupling of galloyl groups to form the hexahydroxydiphenoyl (HHDP) moiety. Ellagic acid is then released from ellagitannins through hydrolysis.

-

Methylation of Ellagic Acid: The final step involves the specific methylation of the hydroxyl group at the 3-position of the ellagic acid molecule to yield 3-O-methylellagic acid. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of 3-O-methylellagic acid from the shikimate pathway.

Quantitative Data Summary

While specific quantitative data for the entire 3-O-methylellagic acid biosynthetic pathway is limited, the following tables summarize available data for key enzymes and metabolites in related pathways. This information provides a valuable reference for experimental design and analysis.

Table 1: Kinetic Parameters of Key Enzymes in the Ellagitannin Biosynthesis Pathway

| Enzyme | Substrate | K_m (µM) | V_max (pkat/mg protein) | Plant Source | Reference |

| Shikimate Dehydrogenase | 3-Dehydroshikimate | 35 | 1.2 x 10^4 | Pisum sativum | Fiedler & Schultz, 1985 |

| Shikimate Dehydrogenase | Shikimate | 200 | 1.8 x 10^4 | Pisum sativum | Fiedler & Schultz, 1985 |

| β-Glucogallin-dependent Galloyltransferase | 1,6-digalloylglucose | 830 | 1.3 | Rhus typhina | Gross, 1983 |

| Laccase-like Oxidase | Pentagalloylglucose | N/A | N/A | Tellima grandiflora | Niemetz & Gross, 2005 |

Note: N/A indicates that specific data was not available in the cited literature.

Table 2: Concentration of Ellagic Acid and its Derivatives in Various Plant Tissues

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Ellagic Acid | Rubus idaeus (Raspberry) | Fruit | 1,360 - 3,530 | HPLC-DAD | Beekwilder et al., 2005 |

| Ellagic Acid | Punica granatum (Pomegranate) | Peel | 1,000 - 20,000 | HPLC | Kulkarni et al., 2004 |

| 3-O-Methylellagic acid | Anisophyllea dichostyla | Root Bark | Not Quantified | HPLC-ESI-MS | Engida et al., 2013 |

| 3,3'-Di-O-methylellagic acid | Anisophyllea dichostyla | Root Bark | Not Quantified | HPLC-ESI-MS | Engida et al., 2013 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 3-O-methylellagic acid biosynthesis pathway.

Protocol 1: Extraction and Quantification of Ellagic Acid and 3-O-Methylellagic Acid from Plant Material

Objective: To extract and quantify ellagic acid and 3-O-methylellagic acid from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (lyophilized and ground)

-

Methanol (HPLC grade)

-

Formic acid (88%)

-

Water (HPLC grade)

-

Ellagic acid standard

-

3-O-Methylellagic acid standard (if available)

-

Centrifuge

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Extraction:

-

Weigh 100 mg of lyophilized and ground plant tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of methanol containing 1% formic acid.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of extraction solvent.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 500 µL of 50% methanol.

-

Filter through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with 95% A, decrease to 5% A over 30 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 366 nm, or for higher specificity and sensitivity, use a mass spectrometer (LC-MS).

-

Quantification: Create a standard curve using known concentrations of ellagic acid and 3-O-methylellagic acid standards. Calculate the concentration in the plant extract based on the peak area.

-

Protocol 2: In Vitro Assay for a Putative Ellagic Acid O-Methyltransferase (OMT)

Objective: To determine the enzymatic activity of a putative OMT that methylates ellagic acid. As a specific ellagic acid 3-O-methyltransferase has not been fully characterized, this protocol is a generalized procedure based on known plant OMT assays.

Materials:

-

Purified recombinant OMT enzyme or a crude protein extract from a plant source known to produce 3-O-methylellagic acid.

-

Ellagic acid (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

EDTA

-

[³H]-SAM (for radioactive assay) or a method for detecting the methylated product (e.g., HPLC)

-

Scintillation cocktail (for radioactive assay)

-

Scintillation counter (for radioactive assay)

Procedure:

-

Enzyme Reaction Mixture (Final volume of 100 µL):

-

100 mM Tris-HCl (pH 7.5)

-

1 mM DTT

-

0.5 mM EDTA

-

10 µg of purified enzyme or 50 µg of crude protein extract

-

100 µM Ellagic acid (dissolved in a small amount of DMSO and diluted in buffer)

-

100 µM SAM (for non-radioactive assay) or 10 µM [³H]-SAM (specific activity ~80 Ci/mmol) (for radioactive assay)

-

-

Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 30-60 minutes.

-

-

Reaction Termination and Product Analysis:

-

Non-Radioactive Assay: Stop the reaction by adding 20 µL of 20% trichloroacetic acid (TCA). Centrifuge to pellet the protein. Analyze the supernatant by HPLC as described in Protocol 1 to detect the formation of 3-O-methylellagic acid.

-

Radioactive Assay:

-

Stop the reaction by adding 20 µL of 2 M HCl.

-

Extract the methylated product by adding 500 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Transfer 400 µL of the upper ethyl acetate phase to a scintillation vial.

-

Evaporate the ethyl acetate.

-

Add 4 mL of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

-

Controls:

-

A reaction without enzyme (to check for non-enzymatic methylation).

-

A reaction without ellagic acid (to measure background).

-

A reaction with boiled enzyme (to confirm heat-lability of the activity).

-

Experimental Workflow Diagram

Caption: General workflow for the analysis of 3-O-methylellagic acid and characterization of its biosynthetic enzymes.

Conclusion

The biosynthesis of 3-O-methylellagic acid is a complex pathway rooted in primary plant metabolism and extending into the diverse world of secondary metabolites. While the upstream pathway leading to its precursor, ellagic acid, is relatively well-understood, the specific enzymatic step of 3-O-methylation remains an area for further investigation. The identification and characterization of the specific O-methyltransferase responsible for this reaction will be a significant advancement in the field. The protocols and data presented in this guide provide a solid foundation for researchers to explore this fascinating pathway, with the ultimate goal of harnessing its potential for applications in medicine and biotechnology.

Spectroscopic and Mechanistic Insights into 3-O-Methylellagic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of 3-O-Methylellagic acid, a naturally occurring phenolic compound with demonstrated antioxidant and antibacterial properties. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a visualization of its proposed mechanisms of action.

Spectroscopic Data of 3-O-Methylellagic Acid

The structural elucidation of 3-O-Methylellagic acid has been primarily accomplished through NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 3-O-Methylellagic acid were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-O-Methylellagic Acid (DMSO-d₆) [1]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 112.3 | |

| 2 | 139.6 | |

| 3 | 144.1 | |

| 4 | 112.3 | |

| 5 | 107.4 | 7.4 (s) |

| 6 | 158.5 | |

| 7 | 136.1 | |

| 1' | 112.3 | |

| 2' | 140.0 | |

| 3' | 152.0 | |

| 4' | 112.3 | |

| 5' | 107.4 | 7.4 (s) |

| 6' | 158.7 | |

| 7' | 139.6 | |

| 3-OCH₃ | 61.1 | 4.04 (s) |

Data obtained from a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular formula of 3-O-Methylellagic acid as C₁₅H₈O₈.[1] The predicted monoisotopic mass is 316.0219 Da.[2]

Table 2: Predicted m/z Values for 3-O-Methylellagic Acid Adducts [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 317.02918 |

| [M+Na]⁺ | 339.01112 |

| [M-H]⁻ | 315.01462 |

| [M+NH₄]⁺ | 334.05572 |

| [M+K]⁺ | 354.98506 |

| [M+H-H₂O]⁺ | 299.01916 |

| [M+HCOO]⁻ | 361.02010 |

| [M+CH₃COO]⁻ | 375.03575 |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of 3-O-Methylellagic acid.

NMR Spectroscopy

Sample Preparation: A sample of 3-O-Methylellagic acid is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis.[1]

Instrumentation and Analysis: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz and 100 MHz spectrometer, respectively.[1] Chemical shifts are reported in ppm relative to the residual solvent peak. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.[1]

Mass Spectrometry

Instrumentation: Mass spectra can be recorded on a Direct MS (Waters, USA) or a similar instrument.[1] For more detailed analysis, a liquid chromatography system coupled with a mass spectrometer (LC-MS) is often used, typically with an electrospray ionization (ESI) source.

LC-MS Parameters (General Protocol for Ellagic Acid Derivatives):

-

Ionization Mode: Negative electrospray ionization (ESI-) is often favorable for phenolic compounds.[3]

-

Mobile Phase: A gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly used.[4]

-

Column: A C18 reversed-phase column is a suitable choice for separation.[3]

-

Ion Source Parameters:

Visualization of Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed antibacterial and antioxidant mechanisms of 3-O-Methylellagic acid.

Antibacterial Mechanism

Caption: Proposed antibacterial mechanism of 3-O-Methylellagic acid.

Antioxidant Mechanism

Caption: Proposed antioxidant mechanism of 3-O-Methylellagic acid.

References

- 1. thaiscience.info [thaiscience.info]

- 2. PubChemLite - 3-o-methylellagic acid (C15H8O8) [pubchemlite.lcsb.uni.lu]

- 3. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

The Multifaceted Biological Activities of 3-O-Methylellagic Acid: A Comprehensive Technical Review

For Immediate Release

Shanghai, China – November 10, 2025 – 3-O-Methylellagic acid, a naturally occurring phenolic compound, is garnering significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the existing literature, summarizing the quantitative data, detailing experimental protocols, and visualizing the molecular pathways associated with its anticancer, antioxidant, anti-inflammatory, and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising molecule.

Anticancer Activity: Targeting Key Regulators of Cell Proliferation

3-O-Methylellagic acid and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism appears to involve the inhibition of key enzymes that regulate cell cycle progression and survival, such as Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).

A derivative, 3,4,3′-tri-O-methylellagic acid (T-EA), has shown inhibitory activity against T47D (breast cancer) and HeLa (cervical cancer) cell lines, with EC50 values of 55.35 ± 6.28 μg/mL and 12.57 ± 2.22 μg/mL, respectively[1][2][3]. In silico studies suggest that T-EA interacts with and inhibits CDK9 and SIRT1, enzymes that are often upregulated in cancer and play crucial roles in cell proliferation and apoptosis evasion[1][2][3][4].

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Activity Metric | Value | Reference |

| 3,4,3′-tri-O-methylellagic acid | T47D (Breast Cancer) | EC50 | 55.35 ± 6.28 µg/mL | [1][2][3] |

| 3,4,3′-tri-O-methylellagic acid | HeLa (Cervical Cancer) | EC50 | 12.57 ± 2.22 µg/mL | [1][2][3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of 3-O-methylellagic acid derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Plating: Cancer cells (e.g., T47D, HeLa) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of 3-O-methylellagic acid or its derivatives and incubated for a further 24-72 hours.

-

MTT Addition: Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways in Anticancer Activity

The anticancer activity of 3-O-methylellagic acid derivatives is linked to the inhibition of critical cell signaling pathways.

Antioxidant and Anti-inflammatory Properties

3-O-Methylellagic acid exhibits significant antioxidant activity by scavenging free radicals. This property is closely linked to its anti-inflammatory effects, as oxidative stress is a key contributor to inflammation.

Studies have shown that 3-O-methylellagic acid can effectively scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals[5]. Furthermore, it has demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production, a key inflammatory mediator[6]. The inhibition of inducible nitric oxide synthase (iNOS) is a likely mechanism for this effect.

Quantitative Data on Antioxidant and Anti-inflammatory Activity

| Compound | Assay | Activity Metric | Value | Reference |

| 3-O-Methylellagic acid | DPPH Radical Scavenging | IC50 | 24.28 µg/mL | [5] |

| 3-O-Methylellagic acid | ABTS Radical Scavenging | Total Antioxidant Capacity | 2486.94 ± 10.20 µmol TE/g | [5] |

| 3-O-Methylellagic acid & 3,3'-di-O-methylellagic acid | iNOS Inhibition | IC90 | 2.8 - 16.4 µM | [7] |

Experimental Protocols

-

Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of 3-O-methylellagic acid.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the remaining DPPH is measured at 517 nm. The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: The ABTS•+ solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: A small volume of the test compound is added to the ABTS•+ working solution.

-

Absorbance Measurement: The absorbance is read at 734 nm after a short incubation period (e.g., 6 minutes). The antioxidant capacity is often expressed as Trolox equivalents.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of 3-O-methylellagic acid.

-

Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

Absorbance Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Logical Relationship in Anti-inflammatory Action

The anti-inflammatory effects of 3-O-methylellagic acid are logically linked to its antioxidant properties and its ability to modulate key inflammatory pathways.

Antibacterial Activity

3-O-Methylellagic acid has also been reported to possess antibacterial properties. It has shown inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

Quantitative Data on Antibacterial Activity

| Compound | Bacterial Strain | Activity Metric | Value | Reference |

| 3-O-Methylellagic acid | Staphylococcus aureus ATCC 25923 | MIC | 32 µg/mL | [6][8][9] |

| 3-O-Methylellagic acid | Various bacterial strains | MIC | 80-160 µg/mL | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: The test bacterium is cultured in an appropriate broth medium to achieve a standardized inoculum density.

-

Serial Dilution: A serial dilution of 3-O-methylellagic acid is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at an optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth (i.e., the lowest concentration with no turbidity).

Conclusion and Future Directions

The available literature strongly supports the multifaceted biological activities of 3-O-methylellagic acid. Its potential as an anticancer, antioxidant, anti-inflammatory, and antibacterial agent warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its various effects, particularly in in vivo models. The favorable safety profile of many natural phenolic compounds, combined with the potent activities of 3-O-methylellagic acid, makes it a compelling candidate for the development of novel therapeutics and nutraceuticals. Further preclinical and clinical studies are essential to translate these promising in vitro findings into tangible health benefits.

References

- 1. Nitric Oxide (NO) Assay by Griess Reaction [bio-protocol.org]

- 2. Nitric Oxide Griess Assay [bio-protocol.org]

- 3. Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Preliminary Insights into the Mechanism of Action of 3-O-Methylellagic Acid and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of preliminary studies on the mechanism of action of 3-O-Methylellagic acid and its closely related derivatives, including 3,4,3′-tri-O-methylellagic acid and 3,3'-di-O-methylellagic acid. The document synthesizes in vitro and in silico data to elucidate the potential therapeutic applications of these compounds, with a primary focus on their anticancer, anti-inflammatory, and antioxidant properties. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular interactions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on 3-O-Methylellagic acid and its derivatives, highlighting their biological activities across various assays.

Table 1: Anticancer Activity

| Compound | Cell Line | Assay | Metric | Value | Reference |

| 3,4,3′-tri-O-methylellagic acid | T47D (Breast Cancer) | Cell Viability | EC50 | 55.35 ± 6.28 µg/mL | [1][2] |

| 3,4,3′-tri-O-methylellagic acid | HeLa (Cervical Cancer) | Cell Viability | EC50 | 12.57 ± 2.22 µg/mL | [1][2] |

Table 2: Enzyme Inhibition & Binding Affinity (Anticancer Targets)

| Compound | Target Enzyme | Assay Type | Metric | Value | Reference |

| 3,4,3′-tri-O-methylellagic acid | SIRT1 | In silico (Molecular Docking) | ΔGbind (MM-GBSA) | -30.98 ± 0.25 kcal/mol | [1][2] |

| 3,4,3′-tri-O-methylellagic acid | SIRT1 | In silico (Molecular Docking) | ΔGbind (MM-PBSA) | -24.07 ± 0.30 kcal/mol | [1][2] |

| 3,4,3′-tri-O-methylellagic acid | CDK9 | In silico (Molecular Docking) | ΔGbind (MM-GBSA) | -29.50 ± 0.22 kcal/mol | [1][2] |

| 3,4,3′-tri-O-methylellagic acid | CDK9 | In silico (Molecular Docking) | ΔGbind (MM-PBSA) | -25.87 ± 0.40 kcal/mol | [1][2] |

| 3-O-methylellagic acid 3'-O-α-rhamnoside | HSD17β1 | In silico (Molecular Docking) | Binding Free Energy | -63.93 kcal/mol | [3] |

| 3-O-methylellagic acid 3'-O-α-rhamnoside | CDK9 | In silico (Molecular Docking) | Binding Free Energy | -68.88 kcal/mol | [3] |

Table 3: Anti-inflammatory Activity

| Compound | Target Enzyme | Metric | Value (µM) | Reference |

| 3-O-methylellagic acid | Hyaluronidase | IC90 | 2.8 - 16.4 | [4] |

| 3-O-methylellagic acid | iNOS | IC90 | 2.8 - 16.4 | [4] |

| 3,3'-di-O-methylellagic acid | Hyaluronidase | IC90 | 2.8 - 16.4 | [4] |

| 3,3'-di-O-methylellagic acid | iNOS | IC90 | 2.8 - 16.4 | [4] |

Table 4: Antioxidant Activity

| Compound | Assay | Metric | Value | Reference |

| 3-O-methyl ellagic acid | DPPH | IC50 | 24.28 µg/mL | [5] |

| 3-O-methyl ellagic acid | ABTS | Total Antioxidant Capacity | 2486.94 ± 10.20 µmol TE/g | [5] |

| 3,3'-di-O-methylellagic acid | DPPH | IC50 | 11.35 µg/mL | [6] |

Table 5: Antibacterial Activity

| Compound | Bacterial Strain | Metric | Value (µg/mL) | Reference |

| 3-O-methyl ellagic acid | Various strains | MIC | 80-160 | [5] |

| 3-O-Methylellagic acid | Staphylococcus aureus ATCC 25923 | MIC | 32 | [7][8] |

Core Signaling Pathways and Proposed Mechanisms of Action

Preliminary studies suggest that 3-O-Methylellagic acid and its derivatives exert their biological effects through the modulation of key signaling pathways involved in cell cycle regulation, apoptosis, and inflammation.

Anticancer Mechanism

The anticancer activity of 3,4,3′-tri-O-methylellagic acid has been linked to the inhibition of two critical enzymes: Cyclin-dependent kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[2][9] CDK9 is a key regulator of gene transcription and is often overexpressed in cancer cells, promoting proliferation.[10][11] SIRT1, a histone deacetylase, is also implicated in cancer cell survival and proliferation through its influence on various cell cycle pathways and its inhibition of the p53 tumor suppressor.[9][11] By targeting these enzymes, 3,4,3′-tri-O-methylellagic acid may disrupt the cancer cell cycle and induce apoptosis.[9][11]

Anti-inflammatory Mechanism

The anti-inflammatory properties of 3-O-methylellagic acid and 3,3'-di-O-methylellagic acid are associated with the inhibition of hyaluronidase (Hyal) and inducible nitric oxide synthase (iNOS).[4] Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix, and its inhibition can help maintain tissue integrity during inflammation. iNOS is responsible for the production of nitric oxide, a pro-inflammatory mediator. By inhibiting these enzymes, these compounds can potentially reduce the inflammatory response.[4]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited preliminary studies.

In Vitro Anticancer Assay

-

Objective: To determine the cytotoxic effects of 3,4,3′-tri-O-methylellagic acid on human cancer cell lines.

-

Cell Lines: T47D (human breast cancer) and HeLa (human cervical cancer).

-

Methodology:

-

Cells were seeded in 96-well plates and incubated until approximately 80% confluency was reached.

-

The cells were then treated with varying concentrations of 3,4,3′-tri-O-methylellagic acid.

-

Following a 24-hour incubation period at 37°C with 5% CO2, cell viability was assessed. The specific viability assay (e.g., MTT, XTT) was not detailed in the available literature.

-

The EC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Potential of 3-O-Methylellagic Acid 3’-O-α-Ramnoside from Shorea Beccariana: In Silico Studies [jmchemsci.com]

- 11. pubs.rsc.org [pubs.rsc.org]

The Anti-inflammatory Potential of 3-O-Methylellagic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylellagic acid, a naturally occurring phenolic lactone, has garnered significant interest for its potential therapeutic properties. Found in various plant species, including Caesalpinia paraguariensis and Myrciaria cauliflora, this derivative of ellagic acid is emerging as a promising anti-inflammatory agent.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of 3-O-Methylellagic acid, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. While research specifically on 3-O-Methylellagic acid is still developing, this guide also draws upon the more extensive research on its parent compound, ellagic acid, to infer potential biological activities and signaling pathway interactions.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory activity of 3-O-Methylellagic acid is attributed to its ability to modulate key enzymatic and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes

3-O-Methylellagic acid has demonstrated direct inhibitory effects on enzymes that play a crucial role in the inflammatory process.

-

Hyaluronidase (Hyal): This enzyme degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition can help maintain tissue integrity and reduce inflammation.

-

Inducible Nitric Oxide Synthase (iNOS): iNOS is responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator. Inhibition of iNOS activity or expression can significantly attenuate the inflammatory response.

Modulation of Inflammatory Signaling Pathways

Based on studies of the closely related compound, ellagic acid, 3-O-Methylellagic acid is likely to exert its anti-inflammatory effects by interfering with major signaling pathways that regulate the expression of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[4] Ellagic acid has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB.[5] This, in turn, prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family, including p38, ERK1/2, and JNK1/2, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[6] Ellagic acid has been observed to decrease the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, suggesting that 3-O-Methylellagic acid may share this mechanism to suppress the production of inflammatory mediators.[7][8][9]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of 3-O-Methylellagic acid on key inflammatory enzymes.

Table 1: In Vitro Enzyme Inhibitory Activity of 3-O-Methylellagic Acid

| Enzyme Target | Assay Type | Test System | IC90 (μM) | Positive Control | IC90 of Positive Control (μM) | Reference |

| Hyaluronidase (Hyal) | Enzyme Inhibition Assay | in vitro | 16.4 | Aspirin | Not Reached | [3] |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme Inhibition Assay | in vitro | 2.8 | Aminoguanidine | 20.2 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the anti-inflammatory properties of 3-O-Methylellagic acid and related compounds.

Hyaluronidase Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory potential of natural compounds on hyaluronidase activity.

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of hyaluronidase, which breaks down hyaluronic acid. The remaining hyaluronic acid is quantified.

-

Materials:

-

Hyaluronidase from bovine testes

-

Hyaluronic acid sodium salt

-

Phosphate buffer (pH 7.0)

-

Cetyltrimethylammonium bromide (CTAB) solution

-

3-O-Methylellagic acid (test compound)

-

Aspirin (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare solutions of 3-O-Methylellagic acid and aspirin in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of the test compound or positive control at various concentrations.

-

Add 25 µL of hyaluronidase solution (1.5 U/mL in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of hyaluronic acid solution (0.5 mg/mL in phosphate buffer).

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 200 µL of 2.5% CTAB solution in 2% NaOH.

-

Measure the absorbance at 400 nm using a microplate reader. The absorbance is inversely proportional to the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC90 value.

-

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Griess Assay)

This protocol outlines the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 3-O-Methylellagic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

-

Griess Reagent Preparation:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Procedure:

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of the freshly prepared Griess reagent to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

-

Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of a compound.

-

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Administer 3-O-Methylellagic acid (at various doses, e.g., 10, 30, 100 mg/kg) or a vehicle control orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The degree of edema is calculated as the difference in paw volume/thickness between the treated and control groups.

-

Calculate the percentage of inhibition of edema.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-inflammatory action of 3-O-Methylellagic acid and a typical experimental workflow.

Caption: NF-κB signaling pathway and proposed inhibition by 3-O-Methylellagic acid.

Caption: MAPK signaling pathways and potential inhibition by 3-O-Methylellagic acid.

References

- 1. ijcrt.org [ijcrt.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Anti-inflammatory effects of ellagic acid and vanillic acid against quinolinic acid-induced rat model of Huntington's disease by targeting IKK-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ellagic acid protects type II collagen induced arthritis in rat via diminution of IKB phosphorylation and suppression IKB-NF-kB complex activation: in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of 3-O-Methylellagic Acid: A Technical Guide for Researchers

An In-depth Review of Preclinical Data, Mechanisms of Action, and Experimental Protocols

Introduction

3-O-Methylellagic acid (3-OMEA) is a naturally occurring phenolic compound and a derivative of ellagic acid, found in various plants, including Myrciaria cauliflora, Polyalthia longifolia, and Caesalpinia paraguariensis.[1][2][3] Emerging preclinical evidence highlights its potential as a therapeutic agent with a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antibacterial properties. This technical guide provides a comprehensive overview of the current state of research on 3-O-Methylellagic acid, with a focus on its therapeutic applications, mechanisms of action, and relevant experimental methodologies. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this natural compound.

Therapeutic Potential and Mechanisms of Action

Anti-Cancer Activity

3-O-Methylellagic acid and its derivatives have demonstrated promising anti-cancer properties in various in vitro and in silico studies. The primary mechanism of action appears to involve the inhibition of key enzymes that regulate cell cycle progression and survival, as well as the induction of apoptosis.

a. Inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1)

In silico molecular docking and molecular dynamics simulations have identified CDK9 and SIRT1 as potential molecular targets of 3,4,3′-tri-O-methylellagic acid (a derivative of 3-O-Methylellagic acid).[2][4][5]

-

CDK9: This enzyme is a crucial transcriptional regulator, and its overexpression is implicated in various cancers. Inhibition of CDK9 can lead to cell cycle arrest and apoptosis.[4] In cervical cancer, CDK9 acts as a proto-oncogene, modulating cell proliferation and apoptosis through the AKT2/p53 pathway.[6]

-

SIRT1: This protein deacetylase is involved in cell development, differentiation, and apoptosis. Overexpression of SIRT1 is associated with the progression of several cancers. Inhibition of SIRT1 can promote apoptosis by unrestraining the tumor suppressor p53.[6][7][8]

The following diagram illustrates the proposed signaling pathway for the anti-cancer activity of 3-O-Methylellagic acid derivatives through the inhibition of CDK9 and SIRT1.

References

- 1. Anticancer Potential of 3-O-Methylellagic Acid 3’-O-α-Ramnoside from Shorea Beccariana: In Silico Studies [jmchemsci.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. CDK9 inhibition blocks the initiation of PINK1-PRKN-mediated mitophagy by regulating the SIRT1-FOXO3-BNIP3 axis and enhances the therapeutic effects involving mitochondrial dysfunction in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sketchviz.com [sketchviz.com]

- 7. 3,4,3′-Tri- O -methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05246F [pubs.rsc.org]

- 8. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Methylellagic Acid: A Technical Guide to its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylellagic acid (3-OMEA) is a naturally occurring phenolic compound found in a variety of plant species. As a derivative of ellagic acid, it belongs to the class of hydrolysable tannins, which are known to play a role in plant defense. This technical guide provides an in-depth analysis of 3-O-methylellagic acid, focusing on its function in plant defense mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. While direct research on 3-O-methylellagic acid as a plant defense elicitor is still emerging, this guide synthesizes available data on its bioactivities and draws parallels with the known defense-inducing properties of its parent compound, ellagic acid, and other derivatives.

Core Concepts in Plant Defense

Plants employ a sophisticated, multi-layered defense system to protect themselves from pathogens. Key components of this system include:

-

Phytoalexins: Low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms.

-

Pathogenesis-Related (PR) Proteins: A diverse group of proteins induced by pathogen attack or elicitors, with some exhibiting direct antimicrobial activities.

-

Signaling Pathways: Complex networks involving plant hormones such as salicylic acid (SA) and jasmonic acid (JA) that regulate the expression of defense-related genes.

3-O-Methylellagic Acid and its Bioactivities

While direct evidence for 3-O-methylellagic acid as a classical plant defense elicitor is limited, its demonstrated antibacterial and antioxidant properties suggest a potential role in plant protection.

Quantitative Data on Bioactivities

The following tables summarize the available quantitative data on the bioactivities of 3-O-methylellagic acid.

Table 1: Antibacterial Activity of 3-O-Methylellagic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus 29213 | 160 | [1] |

| Methicillin-resistant Staphylococcus aureus 562 (MRSA) | 80 | [1] |

| Pseudomonas aeruginosa 27853 | 80 | [1] |

| Escherichia coli 29212 | 80 | [1] |

| Acinetobacter baumannii 56231 | 160 | [1] |

| Streptococcus pneumoniae ATCC 49619 | 80 | [1] |

| Streptococcus pyogenes ATCC 19615 | 80 | [1] |

| Streptococcus viridans 661 | 80 | [1] |

Table 2: Antioxidant Activity of 3-O-Methylellagic Acid

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | IC50 | 24.28 µg/mL | [1] |

| ABTS Radical Cation Scavenging | Total Antioxidant Capacity | 2486.94 ± 10.20 µmol Trolox Equivalents/g | [1] |

Postulated Role in Plant Defense Signaling

Based on the known functions of related phenolic compounds and general plant defense signaling, a hypothetical model for the involvement of 3-O-methylellagic acid can be proposed. Upon pathogen recognition, its synthesis may be upregulated. 3-O-methylellagic acid could then potentially contribute to defense in two ways: directly, through its antimicrobial activity, and indirectly, by modulating plant defense signaling pathways.

The diagram below illustrates a generalized plant defense signaling cascade that could potentially be influenced by 3-O-methylellagic acid, leading to the activation of defense responses.

Experimental Protocols

This section details the methodologies used to obtain the quantitative data presented above, as well as standard protocols for investigating the potential elicitor activity of compounds like 3-O-methylellagic acid.

Extraction and Isolation of 3-O-Methylellagic Acid

The following workflow outlines the general procedure for extracting and isolating 3-O-methylellagic acid from plant material.[1]

References

An In-depth Technical Guide on 3-O-Methylellagic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylellagic acid, a naturally occurring phenolic compound, has garnered increasing interest within the scientific community for its diverse biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of 3-O-Methylellagic acid. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data, and elucidates its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this promising natural product.

Introduction

3-O-Methylellagic acid is a derivative of ellagic acid, a polyphenol found in numerous fruits and vegetables. The methylation at the 3-O position alters its physicochemical properties, potentially enhancing its bioavailability and biological activity compared to its parent compound. First identified as a natural product in various plant species, it has since been the subject of numerous phytochemical and pharmacological investigations.

Discovery and History

While the parent compound, ellagic acid, was discovered by French chemist Henri Braconnot in 1831, the specific history of the discovery of 3-O-Methylellagic acid is less singularly documented and appears as part of broader phytochemical screenings of various plant species. It has been isolated from a variety of natural sources, including:

-

Myrciaria cauliflora (Jaboticaba)[1]

-

Punica granatum (Pomegranate)[1]

-

Lophostemon confertus and Callistemon citrinus[2]

-

Various Terminalia and Eugenia species

The initial isolation of related methylated ellagic acid derivatives, such as 3,3',4-Tri-O-methylellagic acid from the rhizomes of Euphorbia acaulis, has been documented, contributing to the growing interest in this class of compounds[8].

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈O₈ | [9] |

| Molecular Weight | 316.22 g/mol | [9] |

| CAS Number | 51768-38-8 | [9] |

| Appearance | Solid | [5] |

| IUPAC Name | 6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | [9] |

Biosynthesis

The biosynthesis of 3-O-Methylellagic acid in plants is believed to follow the general pathway for ellagic acid and its derivatives. This pathway originates from gallic acid, which is synthesized via the shikimate pathway. The key steps are:

-

Gallic Acid Formation: Produced from intermediates of the shikimate pathway.

-

Esterification: Gallic acid is esterified to a polyol core, typically glucose.

-

Oxidative Coupling: Two galloyl groups are oxidatively coupled to form a hexahydroxydiphenoyl (HHDP) group.

-

Hydrolysis: The HHDP group is hydrolyzed from the polyol core.

-

Lactonization: The resulting hexahydroxydiphenic acid spontaneously lactonizes to form ellagic acid.

-

Methylation: A specific O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of ellagic acid.

Experimental Protocols

Isolation of 3-O-Methylellagic Acid from Polyalthia longifolia

The following is a generalized protocol based on methodologies described in the literature for the isolation of 3-O-Methylellagic acid from the stem bark of Polyalthia longifolia[3][4].

Workflow:

Methodology:

-

Extraction: The dried and powdered stem bark of Polyalthia longifolia is subjected to extraction with a hydroalcoholic solvent system (e.g., methanol:water, 1:1)[3][4].

-

Fractionation: The resulting extract is concentrated and then partitioned with solvents of increasing polarity. The butanol fraction, which is enriched with phenolic compounds, is collected[3].

-

Column Chromatography: The butanol fraction is subjected to column chromatography on a silica gel stationary phase.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

-

Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions containing 3-O-Methylellagic acid are pooled and may require further purification steps, such as chromatography on Sephadex LH-20, to achieve high purity.

-

Purity Assessment: The purity of the isolated compound is confirmed using High-Performance Liquid Chromatography (HPLC)[3].

Structural Characterization

The structure of the isolated 3-O-Methylellagic acid is elucidated using a combination of spectroscopic techniques[3]:

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and chemical environment of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

-

Spectroscopic Data (from Polyalthia longifolia)[3]:

| Technique | Key Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to aromatic protons and a methoxy group. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for carbonyl carbons, aromatic carbons, and a methoxy carbon. |

| Mass Spec | Molecular ion peak consistent with the molecular formula C₁₅H₈O₈. |

Biological Activities and Mechanisms of Action

Antibacterial Activity

3-O-Methylellagic acid has demonstrated notable antibacterial activity.

Quantitative Data:

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 32 | [1][5] |

| Various facultative and fastidious aerobic bacteria | 80-160 | [3][4] |

Mechanism of Action: The precise antibacterial mechanism of 3-O-Methylellagic acid is not fully elucidated but is thought to involve the disruption of bacterial cell membrane integrity and inhibition of essential enzymes.

Anti-inflammatory Activity

3-O-Methylellagic acid exhibits significant anti-inflammatory properties.

Signaling Pathway: The anti-inflammatory effects of many polyphenols are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific interaction of 3-O-Methylellagic acid with this pathway is a subject of ongoing research, a likely mechanism involves the inhibition of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Antioxidant Activity

3-O-Methylellagic acid is a potent antioxidant.

Quantitative Data:

| Assay | IC₅₀ (μg/mL) | Reference |

| DPPH Radical Scavenging | 24.28 | [3][4] |

Mechanism of Action: Its antioxidant activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups to scavenge free radicals, thereby terminating radical chain reactions.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 3-O-Methylellagic acid is an area of active investigation. Methylation of ellagic acid is generally believed to increase its lipophilicity, which may enhance its absorption and bioavailability. Upon absorption, it may undergo further metabolism, including demethylation or conjugation with glucuronic acid or sulfate, before excretion. In silico studies on related compounds like 3,4,3′-tri-O-methylellagic acid suggest favorable drug-likeness and pharmacokinetic properties, but experimental data for 3-O-Methylellagic acid is still limited[10].

Conclusion

3-O-Methylellagic acid is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide has provided a comprehensive summary of its discovery, chemical properties, isolation, and known mechanisms of action. Future research should focus on elucidating the precise molecular targets and signaling pathways, conducting in-depth pharmacokinetic and toxicology studies, and exploring its efficacy in preclinical and clinical settings. The information compiled herein serves as a valuable resource for scientists and researchers dedicated to advancing the development of novel therapeutics from natural sources.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. 3-O-Methylellagic acid | Bacterial | 51768-38-8 | Invivochem [invivochem.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. 3,3′,4-Tri-O-methylellagic acid ≥95% (HPLC) | 5145-53-9 [sigmaaldrich.com]

- 9. 3-O-Methylellagic acid | C15H8O8 | CID 13915428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of 3-O-Methylellagic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylellagic acid, a naturally occurring phenolic compound found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-O-Methylellagic acid, detailing its structural and chemical properties. It outlines established experimental protocols for its analysis and purification and explores its known biological interactions, including its influence on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising therapeutic agent.

Physicochemical Properties

3-O-Methylellagic acid (3-MEA) is a derivative of ellagic acid, a well-known natural polyphenol. The methylation at the 3-hydroxyl group modifies its physicochemical properties, influencing its solubility, bioavailability, and biological activity.

Structural and Chemical Identity

| Property | Value | Source |

| Molecular Formula | C15H8O8 | [1][2] |

| Molecular Weight | 316.22 g/mol | [1][2] |

| IUPAC Name | 6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | [1] |

| CAS Number | 51768-38-8 | [1] |

| Canonical SMILES | COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O | [2] |

| InChI Key | FAARLWTXUUQFSN-UHFFFAOYSA-N | [2] |

Predicted Physicochemical Data

The following table summarizes key predicted physicochemical properties of 3-O-Methylellagic acid. These values are computationally derived and provide an estimation of the compound's behavior.

| Property | Value | Source |

| LogP | 1.615 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 8 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 123 Ų | [1] |

| Complexity | 536 | [2] |

Solubility and Stability

-

Solubility : 3-O-Methylellagic acid is soluble in dimethyl sulfoxide (DMSO).[3] Some derivatives like 3,3',4-Tri-O-methylellagic acid are soluble at 5mg/ml in DMSO with heating. 3,3'-di-O-methylellagic acid is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

-

Storage : For long-term storage, it is recommended to store 3-O-Methylellagic acid as a solid at -20°C. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]

Analytical Characterization

Accurate characterization of 3-O-Methylellagic acid is crucial for its identification, purity assessment, and quantification in various matrices. The following sections detail the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and purification of 3-O-Methylellagic acid.

Experimental Protocol:

-

System : Waters HPLC system with a PDA detector or equivalent.

-

Column : Kromasil C18 (ODS), 250 x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase : A gradient of acetonitrile and a buffer (e.g., potassium dihydrogen orthophosphate or 0.05% trifluoroacetic acid in water).[5][6]

-

Flow Rate : 1.0 mL/min.[5]

-

Detection : UV detection at 254 nm.[5]

-

Column Temperature : 20 °C.[5]

-

Injection Volume : 20 µL.[5]

-

Sample Preparation : Dissolve the sample in methanol.[5]

Caption: Workflow for HPLC analysis of 3-O-Methylellagic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of 3-O-Methylellagic acid. 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, provide detailed structural information.

Experimental Protocol:

-

Instrument : Bruker 600 MHz NMR spectrometer or equivalent.[7]

-

Techniques : 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC experiments are performed to fully assign the proton and carbon signals and to establish connectivity within the molecule.[5][7]

Key Spectral Features of a Related Compound (3,4,3′-Tri-O-methylellagic acid):

-

1H-NMR (in DMSO-d6) : Aromatic protons are typically observed in the downfield region. The methoxy groups give rise to sharp singlets.

-

13C-NMR (in DMSO-d6) : Shows signals for aromatic carbons, two carbonyl carbons, and the methoxy group carbons. For 3,4,3′-Tri-O-methylellagic acid, signals for aromatic carbons appear between δC 107.5 and 153.7, carbonyl carbons around δC 158.5, and methoxy carbons between δC 56.7 and 61.3.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-O-Methylellagic acid, confirming its identity.

Experimental Protocol:

-

Instrument : Direct MS (Waters, USA) or a high-resolution mass spectrometer like a Q-TOF.[5][9]

-

Ionization Mode : Electrospray ionization (ESI) in both positive ([M+H]+) and negative ([M-H]-) modes is commonly used.[9]

-

Data Acquisition : Full scan mode is used to determine the molecular ion, and MS/MS is used to study the fragmentation pattern.[9]

Caption: General workflow for Mass Spectrometry analysis.

Biological Activities and Signaling Pathways

3-O-Methylellagic acid exhibits a range of biological activities, making it a compound of interest for drug development.

Antibacterial Activity

3-O-Methylellagic acid has demonstrated promising antibacterial activity against various bacterial strains.

-

Minimum Inhibitory Concentration (MIC) :

Experimental Protocol for MIC Determination (Microdilution Method):

-

Prepare a stock solution of 3-O-Methylellagic acid in DMSO.

-

Serially dilute the compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Prepare a bacterial inoculum to a final concentration of 1 x 105 cfu/mL.

-

Add the bacterial inoculum to each well.

-

Include positive (inoculum only) and negative (broth only) controls.

-

Incubate the plates at 35-37 °C for 24 hours.[5]

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The antioxidant potential of 3-O-Methylellagic acid can be assessed using various in vitro assays.

-

DPPH Radical Scavenging Assay : The IC50 value for 3-O-Methylellagic acid was found to be 24.28 µg/mL.[5]

-

ABTS Radical Cation Decolorization Assay : The total antioxidant capacity was determined to be 2486.94 ± 10.20 µmol Trolox equivalents (TE)/g.[5]

Experimental Protocol for DPPH Assay:

-

Prepare various concentrations of 3-O-Methylellagic acid in methanol.

-

Add the sample solutions to a methanolic solution of DPPH (0.004%).

-

Incubate the mixture in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100.

-

Determine the IC50 value from a plot of inhibition percentage against concentration.

Anticancer Activity and Associated Signaling Pathways

Derivatives of 3-O-Methylellagic acid, such as 3,4,3′-Tri-O-methylellagic acid, have shown potential as anticancer agents.[7][8][11] These compounds can inhibit the growth of cancer cell lines like T47D (breast cancer) and HeLa (cervical cancer).[11][12]

The proposed mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis.

-

SIRT1 and p53 Pathway : Sirtuin 1 (SIRT1) is an enzyme that can deacetylate proteins involved in cell cycle regulation and can suppress apoptosis by inhibiting p53. Inhibition of SIRT1 is a potential strategy for cancer therapy.[7]

-

CDK9 and AKT2/p53 Pathway : Cyclin-dependent kinase 9 (CDK9) is often upregulated in cervical cancer and promotes cell proliferation and apoptosis through the AKT2/p53 pathway.[7]

In silico studies suggest that 3,4,3′-Tri-O-methylellagic acid can bind to and potentially inhibit SIRT1 and CDK9.[11][12]

Caption: Putative signaling pathways modulated by 3-O-Methylellagic acid derivatives.

Conclusion

3-O-Methylellagic acid is a natural product with significant therapeutic potential. This guide has provided a detailed overview of its physicochemical properties, analytical methodologies for its characterization, and its known biological activities. The information presented herein is intended to support further research and development of 3-O-Methylellagic acid as a potential drug candidate. A thorough understanding of its chemical and biological profile is essential for harnessing its full therapeutic benefits.

References

- 1. 3-O-Methylellagic acid | C15H8O8 | CID 13915428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-O-Methylellagic acid | Bacterial | 51768-38-8 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3,3'-di-O-methylellagic acid | 2239-88-5 [chemicalbook.com]

- 5. thaiscience.info [thaiscience.info]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4,3′-Tri- O -methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05246F [pubs.rsc.org]

- 9. scielo.br [scielo.br]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 3-O-Methylellagic Acid from Myrciaria cauliflora

Audience: Researchers, scientists, and drug development professionals.

Introduction